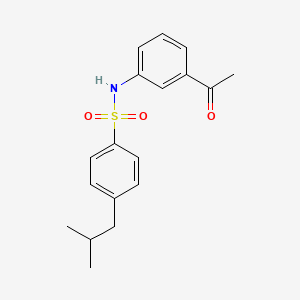
N-(3-acetylphenyl)-4-isobutylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-4-isobutylbenzenesulfonamide, also known as Sulfisoxazole, is a sulfonamide antibiotic used to treat bacterial infections. It was first synthesized in 1942 and has been widely used since then. Sulfisoxazole works by inhibiting the growth of bacteria, preventing them from multiplying and causing infections.
科学的研究の応用
N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee has been extensively studied for its antibacterial properties and has been used to treat a variety of bacterial infections such as urinary tract infections, respiratory tract infections, and skin infections. It has also been used in combination with other antibiotics to treat more severe infections. N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee has been shown to be effective against a wide range of gram-positive and gram-negative bacteria.
作用機序
N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee works by inhibiting the synthesis of folic acid, which is essential for bacterial growth and replication. It does this by competing with the para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee prevents the bacteria from synthesizing folic acid, which ultimately leads to the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee has been shown to have minimal side effects and is generally well-tolerated by patients. However, it can cause allergic reactions in some individuals. N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee is metabolized in the liver and excreted in the urine. It has a half-life of approximately 7 hours and is eliminated from the body within 24-48 hours.
実験室実験の利点と制限
N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee is a widely used antibiotic in laboratory experiments due to its broad-spectrum antibacterial activity and low toxicity. It is relatively inexpensive and readily available, making it an ideal choice for researchers. However, its use is limited by the emergence of antibiotic-resistant bacteria, which can render it ineffective in certain cases.
将来の方向性
As antibiotic resistance continues to be a major global health concern, future research should focus on developing new and more effective antibiotics. One potential area of research is the development of combination therapies that target multiple bacterial pathways, making it more difficult for bacteria to develop resistance. Another area of research is the development of new antibiotics that target specific bacterial species or strains. Additionally, research should focus on identifying new targets for antibacterial therapy, such as bacterial virulence factors or biofilm formation. By continuing to develop new and innovative antibacterial therapies, we can help to combat the growing threat of antibiotic resistance and improve patient outcomes.
合成法
N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee can be synthesized by reacting 4-isobutylbenzenesulfonyl chloride with 3-acetylaminophenol in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee in its pure form.
特性
IUPAC Name |
N-(3-acetylphenyl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13(2)11-15-7-9-18(10-8-15)23(21,22)19-17-6-4-5-16(12-17)14(3)20/h4-10,12-13,19H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFLALCYZBFWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5836369.png)
![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)
![N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5836386.png)
![2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5836394.png)
![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)
![N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)



![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)
![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)

